Cas no 346592-74-3 (7-Fluorobenzobthiophene)

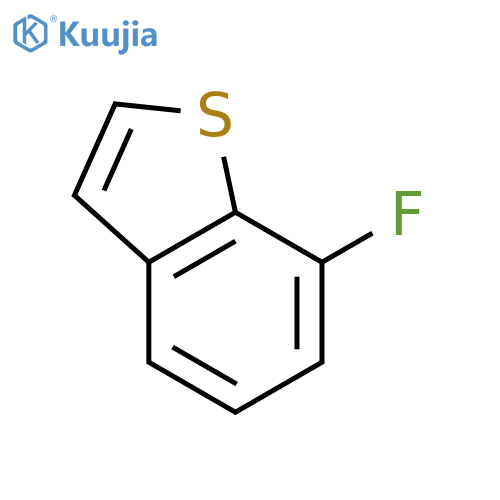

7-Fluorobenzobthiophene structure

商品名:7-Fluorobenzobthiophene

7-Fluorobenzobthiophene 化学的及び物理的性質

名前と識別子

-

- 7-Fluorobenzo[b]thiophene

- Benzo[b]thiophene, 7-fluoro- (9CI)

- 7-fluorobenzothiophene

- 7-fluoro-benzothiophene

- AG-F-18762

- AK120871

- CTK1C1737

- KB-249842

- SureCN415426

- 7-fluoro-1-benzothiophene

- Benzo[b]thiophene, 7-fluoro-

- SIJVBIZDVKSGSG-UHFFFAOYSA-N

- FCH1135447

- AX8243662

- ST24045656

- Z1706

- 7-Fluoro-benzo[b]thiophene

- SCHEMBL415426

- DTXSID00619075

- MFCD17169311

- F13949

- EN300-6479676

- SB36746

- 346592-74-3

- AKOS016011617

- A874910

- DS-6293

- DB-350752

- 7-Fluorobenzobthiophene

-

- MDL: MFCD17169311

- インチ: 1S/C8H5FS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H

- InChIKey: SIJVBIZDVKSGSG-UHFFFAOYSA-N

- ほほえんだ: S1C([H])=C([H])C2C([H])=C([H])C([H])=C(C1=2)F

計算された属性

- せいみつぶんしりょう: 152.00965

- どういたいしつりょう: 152.00959950g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 126

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 28.2

じっけんとくせい

- PSA: 0

7-Fluorobenzobthiophene セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P305+P351+P338

- ちょぞうじょうけん:Keep in dark place,Sealed in dry,Room Temperature

7-Fluorobenzobthiophene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD243662-100mg |

7-Fluorobenzo[b]thiophene |

346592-74-3 | 95% | 100mg |

¥250.0 | 2022-03-01 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 85R0057-5g |

7-Fluoro-benzo[b]thiophene |

346592-74-3 | 97% | 5g |

¥60158.31 | 2025-01-20 | |

| eNovation Chemicals LLC | Y0988729-5g |

7-Fluorobenzo[b]thiophene |

346592-74-3 | 95% | 5g |

$1200 | 2024-08-02 | |

| Ambeed | A129203-100mg |

7-Fluorobenzo[b]thiophene |

346592-74-3 | 95% | 100mg |

$60.0 | 2025-02-21 | |

| TRC | F870025-10mg |

7-Fluorobenzo[b]thiophene |

346592-74-3 | 10mg |

$ 50.00 | 2022-06-04 | ||

| Apollo Scientific | PC910028-250mg |

7-Fluorobenzo[b]thiophene |

346592-74-3 | 95% | 250mg |

£30.00 | 2025-02-22 | |

| Apollo Scientific | PC910028-1g |

7-Fluorobenzo[b]thiophene |

346592-74-3 | 95% | 1g |

£90.00 | 2025-02-22 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F192880-250mg |

7-Fluorobenzobthiophene |

346592-74-3 | 95% | 250mg |

¥834.90 | 2023-09-02 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F192880-50mg |

7-Fluorobenzobthiophene |

346592-74-3 | 95% | 50mg |

¥308.90 | 2023-09-02 | |

| Alichem | A169005513-250mg |

7-Fluorobenzo[b]thiophene |

346592-74-3 | 95% | 250mg |

$222.75 | 2023-09-02 |

7-Fluorobenzobthiophene 関連文献

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

-

2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

346592-74-3 (7-Fluorobenzobthiophene) 関連製品

- 506-17-2(cis-Vaccenic acid)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:346592-74-3)7-Fluorobenzobthiophene

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):189.0/320.0/864.0